Ethyl tetracosanoate

Übersicht

Beschreibung

Ethyl tetracosanoate is not directly mentioned in the provided papers. However, the papers discuss various synthetic methods and properties of organic compounds that could be relevant to understanding the synthesis and properties of ethyl tetracosanoate. For instance, the synthesis of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate involves a three-component condensation reaction . This information could be extrapolated to hypothesize potential synthetic routes for ethyl tetracosanoate, which may also involve multi-component condensation reactions.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of ethyl tetracosanoate is not analyzed in the provided papers. However, the structure of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate was confirmed by X-ray analysis , demonstrating the importance of structural analysis in confirming the identity of synthesized compounds. Such techniques could be used to analyze the molecular structure of ethyl tetracosanoate.

Chemical Reactions Analysis

The papers do not discuss chemical reactions specifically involving ethyl tetracosanoate. Nonetheless, they do provide examples of chemical reactions in organic chemistry, such as the transformation of tetra(4-cyanophenyl)ethylene under specific conditions and the selective tetramerisation of ethylene to 1-octene . These studies highlight the types of chemical reactions that organic compounds can undergo, which could be relevant to understanding the reactivity of ethyl tetracosanoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl tetracosanoate are not detailed in the provided papers. However, the high surface area and gas uptake capacities of a porous covalent triazine-based framework , as well as the electrochemical and photophysical properties of tetrakis(poly-p-phenylene)ethylenes , are discussed. These properties are crucial for the application of organic materials, and similar analyses would be necessary to fully characterize ethyl tetracosanoate.

Wissenschaftliche Forschungsanwendungen

Application in Plant Growth Regulation

- Trinexapac-ethyl in Grass Seed Production : Trinexapac-ethyl (TE), a plant growth regulator, demonstrates efficacy in controlling lodging and enhancing seed yield in tall fescue. TE effectively reduced stem length, which is crucial for lodging control. A significant increase in seed yield was observed, attributed to increased seed number and improved harvest index, without affecting the seed weight or above-ground biomass (Chastain et al., 2015).

Applications in Material Science

- Poly(ethylene furanoate) Synthesis and Decomposition : The use of catalysts like tin(II) 2-ethylhexanoate (TEH) in the synthesis of poly(ethylene furanoate) (PEF) was studied. This research highlights the catalyst's influence on the recyclability and decomposition mechanism of PEF, a biobased polyester, relevant for sustainable material development (Terzopoulou et al., 2017).

- Enhancing Mechanical Properties of ETFE Foils : Research on Poly(ethylene tetra fluoroethylene) or ETFE foils, which are used in cladding and roof applications, revealed that creep of ETFE increases with axial stress. This study provided insights into the mechanical properties of ETFE under tensile loading conditions, important for architectural applications (Charbonneau et al., 2014).

Applications in Chemical Analysis

- Analysis of Very-Long-Chain Fatty Acids in Plasma : A sensitive fluorimetric liquid chromatographic method was developed for analyzing very-long-chain fatty acids like tetracosanoic acid in human plasma. This method, which involves the use of fluorescent derivatives, is crucial for diagnosing hereditary diseases such as X-linked adrenoleukodystrophy (Chung et al., 2008).

Applications in Energy and Environment

- Improving Photovoltaic Performance in Solar Cells : Ethyl 1,1,2,2-tetrafluoroethyl ether (ETFE) was investigated as an electrolyte solvent for lithium/sulfur batteries. The study focused on the influence of ETFE in electrolyte on cell properties, demonstrating its potential to enhance the stability of electrolyte/anode interface and overall electrochemical performances (Lu et al., 2015).

Eigenschaften

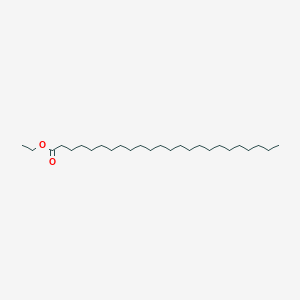

IUPAC Name |

ethyl tetracosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28-4-2/h3-25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXFYSSXNQQBNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

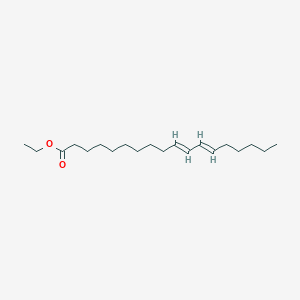

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179384 | |

| Record name | Ethyl tetracosanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl tetracosanoate | |

CAS RN |

24634-95-5 | |

| Record name | Ethyl tetracosanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024634955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24634-95-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl tetracosanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10H-Spiro[acridine-9,9'-fluorene]](/img/structure/B152894.png)

![Spiro[indoline-3,4'-piperidin]-2-one](/img/structure/B152902.png)

![2-[3-[11-[[5-(Dimethylamino)naphthalen-1-yl]sulfonylamino]undecanoylamino]propoxy]-4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B152920.png)